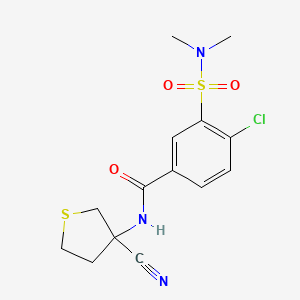
N-(3-methoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-methoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential anti-cancer activity. These compounds are designed to inhibit methionine synthase (MetS), an enzyme over-expressed in certain tumor cells and involved in DNA synthesis and repair. The inhibition of MetS could potentially disrupt the growth and proliferation of cancer cells .
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported using various methods. For instance, a similar compound with anti-cancer activity was synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods . Another related compound was synthesized through Sonogashira cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide . Additionally, a one-pot reaction from N-acyl-o-aminobenzophenones using NaH as a base has been used to synthesize 4-phenylquinolin-2(1H)-one derivatives . These methods provide a foundation for the synthesis of the compound , although the specific synthesis route for "N-(3-methoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a fused ring structure combining benzene and pyridine rings. The structure is often modified with various substituents that can affect the compound's binding affinity and biological activity. For example, the introduction of a methoxy group on the phenyl ring, as seen in the compound of interest, could potentially influence its pharmacological properties .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization. These reactions are crucial for modifying the molecular structure to achieve desired biological activities. For instance, the alkylation reaction of 4-phenylquinolin-2(1H)-one with alkyl halide can lead to a mixture of N-alkylated and O-alkylated products . The specific chemical reactions that "N-(3-methoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" undergoes would depend on its functional groups and the conditions under which it is reacted.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for drug development, including its bioavailability and pharmacokinetics. The provided papers do not detail the specific properties of "N-(3-methoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide," but methods such as IR, NMR, and mass spectral analysis are commonly used to characterize these compounds .
Aplicaciones Científicas De Investigación
Structural and Synthetic Applications
Research in the area of structural chemistry explores the synthesis and characterization of compounds with similar structural motifs, including amide-containing isoquinoline derivatives. For instance, studies on the structural aspects of two amide-containing isoquinoline derivatives have been conducted to understand their crystalline structures and fluorescence properties upon interaction with various agents, suggesting potential applications in material science and optical sensing (Karmakar, Sarma, & Baruah, 2007).
Bioactive Molecule Development
Research into bioactive molecules often involves the synthesis of quinoline and isoquinoline derivatives due to their pharmacological significance. For example, derivatives of quinazoline have been synthesized and tested for their anxiosedative and antidepressant properties, highlighting the therapeutic potential of such compounds in treating psychological disorders (Тюренков et al., 2013).
Molecular Docking and Enzyme Inhibition
Quinazoline derivatives have also been synthesized and evaluated for their inhibitory activities against enzymes such as monoamine oxidase, a target for antidepressant and neuroprotective drugs. This research demonstrates the potential of quinazoline-based compounds in the development of new therapeutics (Amer et al., 2020).
Antimalarial Activity
The synthesis and quantitative structure-activity relationship studies of compounds similar to N-(3-methoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide have shown promising results in antimalarial activity, suggesting potential applications in the development of antimalarial agents (Werbel et al., 1986).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-17-10-12-18(13-11-17)25(30)22-15-28(23-9-4-3-8-21(23)26(22)31)16-24(29)27-19-6-5-7-20(14-19)32-2/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXOPEOXWOOGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

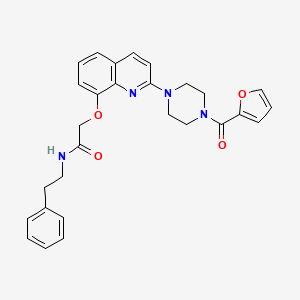
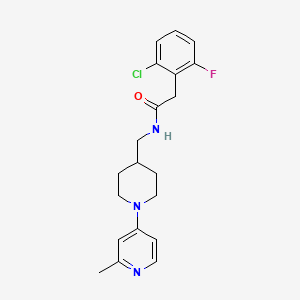


![2-[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2541688.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)
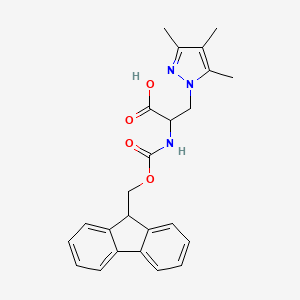
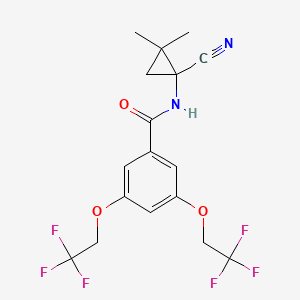
![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2541695.png)
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)
